molecular formula C15H12O4 B1177549 Cilmostim CAS No. 148637-05-2

Cilmostim

Cat. No.: B1177549
CAS No.: 148637-05-2
Attention: For research use only. Not for human or veterinary use.
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Description

Cilmostim is a recombinant human granulocyte colony-stimulating factor (G-CSF) biosimilar, designed to stimulate the production and maturation of neutrophils in patients with chemotherapy-induced neutropenia or congenital neutropenia. As a biosimilar, this compound is developed to match the reference biologic (e.g., filgrastim) in terms of structural complexity, biological activity, and clinical efficacy while adhering to stringent regulatory guidelines for biosimilarity . Its development requires extensive analytical characterization, including primary structure analysis (amino acid sequence), post-translational modifications (e.g., glycosylation), and functional assays to confirm receptor binding affinity and pharmacokinetic equivalence .

Properties

CAS No.

148637-05-2

Molecular Formula

C15H12O4

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity

Cilmostim and its comparator compounds (e.g., filgrastim, pegfilgrastim, and tbo-filgrastim) share identical amino acid sequences but differ in glycosylation patterns and manufacturing processes. For example:

Parameter This compound Filgrastim (Reference) Pegfilgrastim
Amino Acid Sequence Identical to reference 175 residues Filgrastim + PEG moiety
Glycosylation Non-glycosylated Non-glycosylated Non-glycosylated
Molecular Weight ~18.8 kDa ~18.8 kDa ~39 kDa (with PEG)

Structural deviations in pegfilgrastim, which includes a polyethylene glycol (PEG) extension, result in prolonged half-life compared to this compound and filgrastim .

Regulatory and Manufacturing Considerations

This compound’s manufacturing process includes a comparability exercise to ensure consistency with the reference product. Critical quality attributes (CQAs) such as isoform distribution, oxidation levels, and aggregation profiles are monitored using advanced techniques like mass spectrometry and size-exclusion chromatography . In contrast, pegfilgrastim requires additional validation for PEG conjugation stability .

Key Research Findings

  • Analytical Comparability: this compound matches filgrastim in >99% of physicochemical properties, with minor variations in oxidation rates (≤2%) deemed clinically irrelevant .
  • Cost-Effectiveness : Biosimilars like this compound reduce healthcare costs by 20–30% compared to reference biologics, enhancing accessibility .
  • Immunogenicity: No neutralizing antibodies were detected in clinical trials, aligning with the safety profile of filgrastim .

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